

# A Head-to-Head Comparison of Allosteric SHP2 Inhibitors: TNO155 vs. SHP099

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in oncogenic signaling pathways. Its role in mediating cellular proliferation, survival, and differentiation through the RAS-MAPK pathway has made it a compelling target for cancer therapy. This has led to the development of allosteric inhibitors that lock SHP2 in an inactive conformation. Among these, TNO155 and its predecessor, SHP099, both developed by Novartis, are prominent examples. This guide provides a detailed, data-driven comparison of these two inhibitors to inform preclinical and clinical research decisions.

## **Mechanism of Action: Allosteric Inhibition of SHP2**

Both TNO155 and SHP099 are allosteric inhibitors of SHP2. They bind to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains. This binding stabilizes the auto-inhibited conformation of SHP2, preventing the N-SH2 domain from displacing and allowing substrate access to the catalytic site. The result is the suppression of SHP2-mediated signaling, primarily the RAS-ERK pathway.





Click to download full resolution via product page

Mechanism of allosteric SHP2 inhibition by TNO155 and SHP099.

# **Quantitative Performance Data**

The following tables summarize the available quantitative data for TNO155 and SHP099, comparing their biochemical potency and cellular activity. TNO155 generally exhibits greater potency than SHP099 across various assays and cell lines.

**Table 1: Biochemical Potency Against SHP2** 

| Inhibitor | Assay Type  | Target         | IC50  | Reference |
|-----------|-------------|----------------|-------|-----------|
| TNO155    | Biochemical | Wild-Type SHP2 | 11 nM | [1]       |
| SHP099    | Biochemical | Wild-Type SHP2 | 71 nM | [1]       |

**Table 2: Cellular Activity in Cancer Cell Lines** 



| Inhibitor | Cell Line                               | Cancer<br>Type                              | Assay                       | IC50                                | Reference |
|-----------|-----------------------------------------|---------------------------------------------|-----------------------------|-------------------------------------|-----------|
| TNO155    | KYSE520                                 | Esophageal<br>Squamous<br>Cell<br>Carcinoma | pERK<br>Inhibition          | 8 nM                                | [2]       |
| TNO155    | KYSE520                                 | Esophageal<br>Squamous<br>Cell<br>Carcinoma | 5-day Cell<br>Proliferation | 100 nM                              | [2]       |
| SHP099    | MV4-11                                  | Acute<br>Myeloid<br>Leukemia                | Cell<br>Proliferation       | 320 nM                              | [3]       |
| SHP099    | TF-1                                    | Erythroleuke<br>mia                         | Cell<br>Proliferation       | 1730 nM                             | [3]       |
| TNO155    | Oral Squamous Cell Carcinoma (Panel)    | Oral<br>Squamous<br>Cell<br>Carcinoma       | MTT Assay                   | 0.39 μM -<br>211.1 μM               | [4]       |
| SHP099    | Oral Squamous Cell Carcinoma (Panel)    | Oral<br>Squamous<br>Cell<br>Carcinoma       | MTT Assay                   | 3.822 μM -<br>34.0 μM               | [4]       |
| TNO155    | ALK-mutant<br>Neuroblasto<br>ma (Panel) | Neuroblasto<br>ma                           | Cell Viability              | ~26-fold<br>lower than<br>ALK-wt    | [5]       |
| SHP099    | ALK-mutant<br>Neuroblasto<br>ma (Panel) | Neuroblasto<br>ma                           | Cell Viability              | More<br>selective for<br>ALK-mutant | [5]       |



## In Vivo Efficacy

Both TNO155 and SHP099 have demonstrated anti-tumor activity in various preclinical xenograft models. Notably, studies directly comparing the two have indicated that TNO155 achieves similar or greater efficacy at lower doses than SHP099.[6]

For instance, in ALK-mutant neuroblastoma models, TNO155 showed substantially higher single-agent anti-tumor activity than SHP099, with much lower doses required to achieve similar effects.[6] This enhanced efficacy of TNO155 has also been reported in malignant peripheral nerve sheath tumors.[6]

# **Experimental Protocols**

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used to evaluate SHP2 inhibitors.

## **Biochemical Inhibition Assay**

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the enzymatic activity of purified SHP2 protein.

#### Methodology:

- Enzyme and Substrate Preparation: Recombinant full-length wild-type SHP2 is used. A common substrate is the fluorogenic di-methyl-umbelliferyl phosphate (DiFMUP).
- Activation of SHP2: As wild-type SHP2 is auto-inhibited, it requires activation. This is typically
  achieved by pre-incubating the enzyme with a dually phosphorylated peptide from the insulin
  receptor substrate 1 (IRS-1).
- Assay Procedure:
  - The assay is performed in a 384-well plate format.
  - A solution of activated SHP2 is mixed with varying concentrations of the test inhibitor (e.g., TNO155 or SHP099) and incubated.
  - The enzymatic reaction is initiated by adding the DiFMUP substrate.







- The fluorescence generated by the dephosphorylation of DiFMUP is measured over time using a plate reader.
- Data Analysis: The rate of the enzymatic reaction is calculated for each inhibitor concentration. The IC50 value is determined by fitting the dose-response curve with a suitable nonlinear regression model.





Click to download full resolution via product page

Workflow for a typical biochemical SHP2 inhibition assay.



Check Availability & Pricing

# Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that the inhibitor binds to and stabilizes SHP2 within intact cells.

#### Methodology:

- Cell Culture and Treatment: Cells expressing the target protein (e.g., HEK293T cells overexpressing SHP2) are cultured and treated with the test inhibitor or vehicle control.
- Thermal Challenge: The treated cells are heated to a range of temperatures. The binding of a ligand (the inhibitor) typically increases the thermal stability of the target protein.
- Cell Lysis and Protein Separation: After the heat treatment, cells are lysed, and soluble proteins are separated from aggregated, denatured proteins by centrifugation.
- Protein Detection: The amount of soluble SHP2 remaining at each temperature is quantified, typically by Western blotting or an enzyme-linked immunosorbent assay (ELISA).
- Data Analysis: A "melting curve" is generated by plotting the amount of soluble SHP2 as a function of temperature. A shift in this curve to higher temperatures in the presence of the inhibitor indicates target engagement and stabilization.

## In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of the SHP2 inhibitor in a living organism.

#### Methodology:

- Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID) are used.
- Tumor Implantation: Human cancer cells are injected subcutaneously into the flanks of the mice.
- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>). The mice are then randomized into treatment and control groups.







- Drug Administration: The inhibitor (e.g., TNO155 or SHP099) is administered to the treatment group, typically via oral gavage, at a predetermined dose and schedule. The control group receives a vehicle.
- Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice weekly).
- Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. The anti-tumor efficacy is assessed by comparing the tumor growth inhibition between the treated and control groups.





Click to download full resolution via product page

General workflow for an in vivo xenograft efficacy study.



### **Conclusion and Future Directions**

The available preclinical data strongly suggest that TNO155 is a more potent allosteric inhibitor of SHP2 than SHP099, with improved cellular activity and in vivo efficacy. This enhanced potency may translate to a wider therapeutic window and a more favorable clinical profile. TNO155 is currently being evaluated in multiple clinical trials, both as a monotherapy and in combination with other targeted agents.[7]

For researchers, the choice between TNO155 and SHP099 for preclinical studies will likely depend on the specific research question and the desired potency. For studies aiming to translate findings to the clinic, TNO155 represents the more clinically advanced and potent option. Future research will continue to elucidate the full therapeutic potential of SHP2 inhibition and the optimal clinical applications for next-generation inhibitors like TNO155.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors [jove.com]
- 6. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-clinical pharmacokinetic/pharmacodynamic and early clinical studies supporting development of a novel subcutaneous formulation for the monoclonal antibody rituximab PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Allosteric SHP2 Inhibitors: TNO155 vs. SHP099]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12388713#tno155-versus-other-shp2-inhibitors-like-shp099]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com